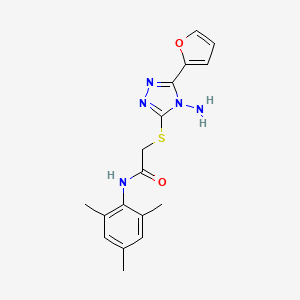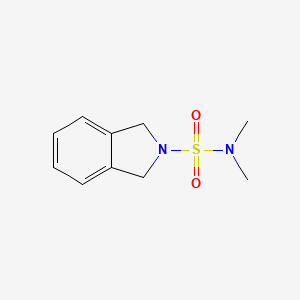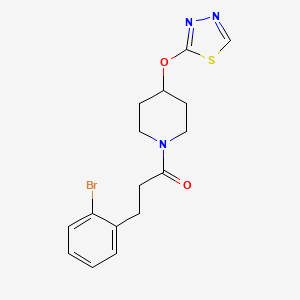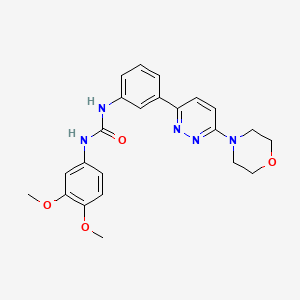
Tert-butyl 3-(N-cyano-S-methylsulfonimidoyl)azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-(N-cyano-S-methylsulfonimidoyl)azetidine-1-carboxylate is a compound that appears to be related to the field of organic synthesis, particularly in the context of synthesizing amino alcohols and polyamines. While the provided papers do not directly discuss this compound, they do provide insights into related chemistry that could be relevant for understanding its synthesis and properties.
Synthesis Analysis
The synthesis of related compounds involves the use of tert-butylsulfinamide as a nitrogen source, which is a key component in the synthesis of amines. For example, the synthesis of tert-butyl (2R,3R)-2-cyano-3-formyl-aziridine-1-carboxylate involves the acid-catalyzed hydrolysis of a protected aziridine followed by glycol cleavage . This suggests that similar strategies could be employed in the synthesis of this compound, with modifications to introduce the cyano and sulfonimidoyl groups.
Molecular Structure Analysis
The molecular structure of this compound is not directly discussed in the provided papers. However, the structure likely contains an azetidine ring, a tert-butyl group, and a cyano group, as well as a sulfonimidoyl group. The stereochemistry of the azetidine ring, as indicated in the synthesis of related compounds, could be crucial for the reactivity and the potential applications of the compound .
Chemical Reactions Analysis
The tert-butylsulfonamide group has been shown to be an efficient nitrogen source for catalytic aminohydroxylation and aziridination of olefins . This suggests that this compound could potentially participate in similar reactions, serving as a nitrogen source or as a substrate for catalytic transformations. The presence of the cyano group could also influence the reactivity, potentially allowing for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the provided papers. However, the tert-butyl group is known to impart steric bulk, which can affect the solubility and stability of the compound . The cyano and sulfonimidoyl groups could also contribute to the compound's polarity and reactivity, influencing its behavior in chemical reactions and its interaction with solvents.
Wissenschaftliche Forschungsanwendungen
Synthesis and Modification
Tert-butyl 3-(N-cyano-S-methylsulfonimidoyl)azetidine-1-carboxylate is involved in various synthesis and modification processes. It plays a crucial role in the creation of amino acid-azetidine chimeras, which are used to study the influence of conformation on peptide activity (Sajjadi & Lubell, 2008). Moreover, it is key in synthesizing tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which provides access to novel compounds complementing piperidine ring systems (Meyers et al., 2009).
Structural Studies and Modifications
The compound is essential in structural studies and modifications. For instance, it is used in synthesizing tert-butyl ester of 7α-chloro-2-(N,N-dimethylaminomethylene)-3-methyl-1,1-dioxoceph-3-em-4-carboxylic acid, which undergoes various reactions leading to the formation of compounds with potential biological activities (Vorona et al., 2007).
Antimicrobial Applications
In the field of antimicrobial research, substituted phenyl azetidines, prepared using this compound, have been screened for their antimicrobial activity (Doraswamy & Ramana, 2013).
Development of Building Blocks in Medicinal Chemistry
This compound is vital for the development of building blocks in medicinal chemistry. For example, it's used in the gram-scale synthesis of protected 3-haloazetidines, which are important intermediates for creating azetidine-3-carboxylic acid derivatives (Ji et al., 2018).
Eigenschaften
IUPAC Name |
tert-butyl 3-(N-cyano-S-methylsulfonimidoyl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O3S/c1-10(2,3)16-9(14)13-5-8(6-13)17(4,15)12-7-11/h8H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVSUYSLLIDVJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)S(=NC#N)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

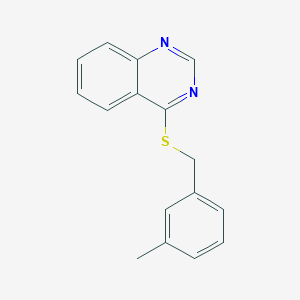
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3016320.png)
![3-Bromo-5-chloro-4-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B3016321.png)
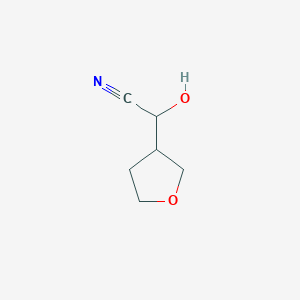
![2-((2-chlorobenzyl)thio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3016323.png)
![N-[(1-Phenylcyclopropyl)methyl]oxirane-2-carboxamide](/img/structure/B3016324.png)
![2-(4-Chlorophenyl)-3-{[4-(2-fluorophenyl)piperazino]methyl}imidazo[1,2-a]pyridine](/img/structure/B3016328.png)
![2-{3-[4-(4-nitrophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/no-structure.png)
![2-({5-[(anilinocarbonyl)amino]-1,3,4-thiadiazol-2-yl}thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B3016330.png)
